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Compound of Interest

4-Nitro-1-propyl-1H-pyrazol-3-
Compound Name:

amine
CAS No.: 2023003-36-1
Cat. No.: B2522187

Get Quote

The Chemical Scaffold: Electronic & Structural
Properties[1]

The nitropyrazole moiety presents a unique "push-pull" electronic system. The pyrazole ring is
electron-rich (aromatic sextet), but the introduction of a nitro group dramatically alters its
reactivity and lipophilicity.

o Acidity (pKa): Unsubstituted pyrazole has a pKa

14.2. Introducing a nitro group at the 3- or 4-position significantly increases acidity (lowering
pKa to

9-10), enhancing hydrogen bond donor capability at the N-H site.

+ Dipole Moment: The strong dipole of the nitro group influences binding affinity in polar
pockets of enzymes (e.g., ATP-binding sites in kinases).
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» Metabolic Stability: The electron-deficient nature of the nitropyrazole ring makes it resistant
to oxidative metabolism (CYP450), though it is highly susceptible to reductive metabolism
under hypoxic conditions.

Synthetic Strategies & Regiochemistry[2]

A critical hurdle in nitropyrazole SAR is the difficulty of regioselective nitration. The position of
the nitro group (N-1, C-3, C-4, or C-5) dictates both the biological activity and the safety profile
of the molecule.

The "Kinetic vs. Thermodynamic" Control

Direct nitration often yields the 4-nitro isomer or the unstable N-nitro species. Accessing the
pharmacologically valuable 3-nitro isomer requires a specific rearrangement protocol.

Figure 1: Regioselective Synthesis Pathways
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Caption: Regioselective divergence in nitropyrazole synthesis. Direct nitration favors C-4;
rearrangement yields C-3.

Medicinal Chemistry SAR
A. Hypoxia-Activated Prodrugs (HAPS)

The most potent application of nitropyrazoles in oncology is their use as bioreductive triggers.
In normoxic tissues, the nitro group is stable. In hypoxic tumor microenvironments (low
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), one-electron reductases convert the nitro group into a hydroxylamine or amine, triggering
cytotoxicity.

Mechanism of Action:

e Prodrug Form: The electron-withdrawing

deactivates the pharmacophore (e.g., by reducing the basicity of a nearby nitrogen mustard).

o Activation: Reduction to

or

restores electron density ("switch on"), allowing DNA alkylation.

Figure 2: Bioreductive Activation Pathway
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Caption: The futile redox cycle ensures toxicity is confined to hypoxic tissue. O2 reverses the
first reduction step.[1]

B. Antimicrobial SAR (Antitubercular Focus)

Nitropyrazoles mimic the activity of nitroimidazoles (e.g., Pretomanid) but often with improved
solubility profiles.
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Position

Modification

SAR Effect

N-1

Alkyl/Aryl Tail

Critical for PK. Long lipophilic
tails (e.qg., biphenyl) improve
cell wall penetration in M.
tuberculosis. Small alkyls

reduce potency.

C-3

Nitro (

Essential Warhead. Removal
or replacement with
cyano/amide abolishes
antitubercular activity (requires
bioreduction by F420-

dependent nitroreductase).

C-4

Halogen/Methyl

Modulator. Adding steric bulk
here can twist the N-1
substituent out of plane,
reducing solubility but
potentially increasing

metabolic stability.

C-5

H or Small Group

Steric Constraint. Large
groups here clash with N-1
substituents. Unsubstituted (H)

is usually preferred.

Experimental Protocols
Protocol A: Thermal Rearrangement Synthesis of 3-

Nitropyrazole

Rationale: Accessing the thermodynamic isomer for SAR studies.

o N-Nitration: Dissolve pyrazole (10 mmol) in acetic anhydride (5 mL) at 0°C. Dropwise add

fuming

(1.1 eq). Stir for 2h. Quench with ice water to precipitate 1-nitropyrazole.
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o Safety Note: 1-nitropyrazole is potentially explosive.[2] Do not dry completely; use
immediately or handle in solution.

o Rearrangement: Dissolve 1-nitropyrazole in benzonitrile (high boiling point solvent).

e Heating: Heat to 170°C for 4-6 hours. Monitor by TLC (shift from non-polar N-nitro to polar
C-nitro).

« |solation: Cool to RT. The product, 3-nitropyrazole, often precipitates or can be extracted with
aqueous base (due to acidity), washed with organics, and re-acidified.

Protocol B: Hypoxia Selectivity Assay (IC50 Shift)
Rationale: To validate the "prodrug" mechanism.
e Cell Line: Use A549 or HCT116 cells.
» Conditions:
o Normoxia: Standard incubator (21%
, 5%
)-
o Hypoxia:[3][4] Hypoxic chamber (0.1%
, 9%

balance).
e Dosing: Treat cells with nitropyrazole concentrations (0.1 nM to 100

M) for 4 hours.

e Washout: Remove drug-containing media (critical to prevent normoxic toxicity during
recovery). Replace with fresh media.
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Readout: Incubate for 72h (normoxic) and measure viability via MTT or CellTiter-Glo.

Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR) =

o Target: HCR > 10 indicates significant bioreductive activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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